1-Methyl-3-(methylsulfonyl)benzene

描述

Structural Classification and Chemical Significance

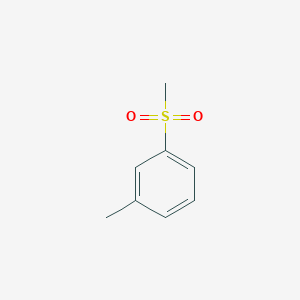

1-Methyl-3-(methylsulfonyl)benzene, also known as 3-methylphenyl methyl sulfone, is structurally classified as an aryl methyl sulfone. nih.gov Its architecture consists of a central benzene (B151609) ring substituted with a methyl group (-CH₃) and a methylsulfonyl group (-SO₂CH₃) at the 1 and 3 positions, respectively. guidechem.com This meta-substitution pattern dictates the molecule's electronic and steric properties.

The methylsulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This electronic effect significantly influences the reactivity of the aromatic ring. The sulfone functional group is also a key polar substituent used in various chemical applications. nih.gov The compound serves as a building block in organic synthesis and is studied for its potential applications in medicinal chemistry. nih.govnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10355-06-3 nih.gov |

| Molecular Formula | C₈H₁₀O₂S nih.gov |

| Molecular Weight | 170.23 g/mol nih.govnih.gov |

| IUPAC Name | This compound nih.gov |

| SMILES | CC1=CC(=CC=C1)S(=O)(=O)C nih.govchemscene.com |

| Hydrogen Bond Acceptor Count | 2 chemscene.com |

| Hydrogen Bond Donor Count | 0 chemscene.com |

| Rotatable Bond Count | 1 chemscene.com |

Historical Context and Evolution of Research on Aryl Methyl Sulfones

The study of aryl methyl sulfones dates back several decades, with early research focusing on fundamental synthesis and reactivity. One of the classical methods for their preparation is the Friedel-Crafts type methanesulfonylation of benzene derivatives. acs.org This reaction typically involves an aromatic substrate, methanesulfonic anhydride (B1165640), and a catalyst. acs.orggoogle.com

Over the years, synthetic methodologies have evolved significantly. Initial methods often required harsh conditions and had limitations regarding substrate scope, particularly with deactivated benzenes. acs.org Research has since led to the development of more versatile and efficient synthetic routes. Modern approaches include metal-mediated cross-coupling reactions, which allow for the synthesis of aryl methyl sulfones from aryl halides. nih.gov For instance, copper-catalyzed S-methylation of sulfonyl hydrazides has been developed as a method for synthesizing methyl sulfones. nih.gov These advancements have expanded the accessibility of a wide range of substituted aryl sulfones, facilitating deeper investigation into their properties and applications.

Current Research Landscape and Future Directions for Substituted Methylsulfonylbenzenes

The contemporary research landscape for substituted methylsulfonylbenzenes is vibrant, with a significant focus on medicinal chemistry. nih.govebi.ac.uk The methyl sulfone group is recognized as a bioisostere for other functional groups, such as carboxylic acids, which can lead to modified pharmacological profiles.

A notable area of investigation is the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov A 2018 study detailed the design and synthesis of a series of aryl methyl sulfones based on existing NSAIDs, where the typical carboxylic acid moiety was replaced by a methyl sulfone group. nih.govebi.ac.uk The resulting compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. The research found that certain methyl sulfone analogues exhibited significantly improved inhibitory potency against COX-1 and COX-2 compared to their parent carboxylic acid drugs, such as naproxen. nih.govebi.ac.uk Molecular modeling studies suggested that this enhanced activity could be attributed to a different binding mechanism within the enzyme's active site. nih.govebi.ac.uk

Future research is directed towards several promising avenues. There is a continuous effort to develop new reagents and synthetic strategies to access previously unknown and complex heteroaromatic methyl sulfones. nih.gov These novel compounds are valuable for screening in drug discovery programs. The exploration of substituted methylsulfonylbenzenes in materials science is another emerging area. The unique electronic properties imparted by the methylsulfonyl group make these compounds candidates for the development of new functional materials. The promising therapeutic profiles of some aryl methyl sulfones ensure that their chemical scaffolds will be utilized for the future development of new therapeutic agents. nih.govebi.ac.uk

Structure

3D Structure

属性

IUPAC Name |

1-methyl-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-7-4-3-5-8(6-7)11(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCMIABYHBVAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374983 | |

| Record name | 1-methyl-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10355-06-3 | |

| Record name | 1-methyl-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Methyl 3 Methylsulfonyl Benzene

Oxidation-Based Synthesis Routes

A common and effective method for preparing 1-Methyl-3-(methylsulfonyl)benzene involves the oxidation of a corresponding sulfide (B99878) precursor. This approach leverages the stepwise oxidation of the sulfur atom, first to a sulfoxide (B87167) and subsequently to the desired sulfone.

Oxidation of Methyl(m-tolyl)sulfane Precursors

The direct oxidation of methyl(m-tolyl)sulfane (also known as 3-methylthioanisole) is a primary route to this compound. This process requires carefully selected oxidizing agents and conditions to ensure high yield and purity of the final sulfone product.

Various oxidizing agents can be employed for the conversion of methyl(m-tolyl)sulfane to its corresponding sulfone. The choice of reagent often depends on factors such as desired selectivity (sulfoxide vs. sulfone), reaction time, and cost. Common oxidants include hydrogen peroxide and ruthenium tetroxide. For instance, the use of hydrogen peroxide can facilitate the oxidation, while stronger oxidants like ruthenium tetroxide can also effectively yield the methyl m-tolyl sulfone.

Biocatalytic methods have also been explored, although often for related isomers. For example, the oxidation of methyl p-tolyl sulfide using the biocatalyst Saccharomyces cerevisiae (baker's yeast) has been shown to produce the corresponding R-sulfoxide in good yield and high enantiomeric excess. rsc.orgrsc.org This highlights the potential for greener, more selective oxidation methods in the synthesis of aryl sulfones.

| Precursor | Oxidizing System | Product | Key Findings | Reference |

| Methyl(m-tolyl)sulfane | Hydrogen Peroxide / Ruthenium Tetroxide | Methyl m-tolyl sulfone | Effective oxidation to the sulfone. | |

| Methyl p-tolyl sulfide | Saccharomyces cerevisiae (baker's yeast) | R-sulfoxide | Good yield (60%) and high enantiomeric excess (92%). rsc.org | rsc.org |

Electrochemical methods offer an alternative, reagent-free approach to the oxidation of sulfides. rsc.org These techniques can provide high selectivity for either the sulfoxide or the sulfone by controlling the electrode potential. nih.gov The direct electrolysis of thioethers often proceeds with high selectivity for the sulfoxide due to the lower redox potentials of thioethers compared to their corresponding sulfoxides. nih.gov

Manganese-based electrocatalysts, such as manganese tetraphenylporphyrin (B126558) (Mn(TPP)), have been shown to be effective for the selective oxidation of thioethers to sulfoxides without significant overoxidation to the sulfone. nih.gov This method utilizes water as the source of oxygen atoms. While specific studies on methyl(m-tolyl)sulfane are not prevalent, the principles established with other aryl methyl sulfides suggest its applicability. researchgate.net

Oxidation of Thioanisole (B89551) Derivatives

The oxidation of thioanisole (methyl phenyl sulfide) and its derivatives serves as a model for understanding the oxidation process leading to aryl sulfones. mdpi.comwikipedia.org A common system for this transformation involves using 30 wt% hydrogen peroxide as the oxidant in the presence of a suitable catalyst. mdpi.com For example, a dendritic phosphomolybdate hybrid has been utilized as a recyclable catalyst for the selective oxidation of thioanisole to either (methylsulfinyl)benzene (sulfoxide) or (methylsulfonyl)benzene (sulfone), depending on the reaction conditions. mdpi.com

The mechanism often involves the generation of a highly reactive oxygen species that transfers an oxygen atom to the sulfur of the thioanisole. researchgate.net The selectivity towards the sulfoxide or sulfone can be controlled by adjusting the stoichiometry of the oxidant and the reaction time.

Sulfonylation Reactions

An alternative synthetic strategy involves the direct introduction of a methylsulfonyl group onto the toluene (B28343) ring through an electrophilic aromatic substitution reaction.

Friedel-Crafts Type Methanesulfonylation of Toluene Derivatives

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, and its principles can be applied to the methanesulfonylation of toluene. doubtnut.com This reaction typically involves an electrophilic sulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride (B1165640), and a Lewis acid catalyst. google.com

A key consideration in the Friedel-Crafts reaction of toluene is the directing effect of the methyl group. The methyl group is an ortho-, para-director, meaning it activates these positions for electrophilic attack. libretexts.orgchemguide.co.uk However, the formation of the meta-substituted product, this compound, can be influenced by reaction conditions such as temperature. For instance, in Friedel-Crafts alkylation of toluene, the proportion of the meta isomer can increase significantly with a rise in temperature, suggesting that thermodynamic control can favor the more stable meta product. libretexts.orgchemguide.co.uk

In a related synthesis of a fluorinated analogue, 1,2-difluoro-4-(methylsulfonyl)benzene (B1304194), methanesulfonic anhydride was used in a Friedel-Crafts reaction catalyzed by trifluoromethanesulfonic acid. google.com This demonstrates the utility of sulfonic anhydrides in such transformations. The reaction of toluene with a suitable methanesulfonylating agent under conditions that favor thermodynamic control would be a plausible route to this compound.

| Aromatic Substrate | Reagent | Catalyst | Product | Key Considerations | Reference |

| Toluene | Methanesulfonyl Chloride / Anhydride | Lewis Acid (e.g., AlCl₃) | This compound | The methyl group is an ortho-, para-director, but reaction conditions (e.g., temperature) can influence isomer distribution, potentially favoring the meta product under thermodynamic control. libretexts.orgchemguide.co.uk | libretexts.orgchemguide.co.uk |

| 1,2-Difluorobenzene | Methanesulfonic Anhydride | Trifluoromethanesulfonic Acid | 1,2-Difluoro-4-(methylsulfonyl)benzene | Demonstrates the use of sulfonic anhydrides in Friedel-Crafts type sulfonylation. google.com | google.com |

Catalyst Systems (e.g., Zeolite Catalysts, Trifluoromethanesulfonic Acid)

Zeolite Catalysts: Zeolites are microporous crystalline aluminosilicates with well-defined channel and pore structures, making them excellent for applications in catalysis. youtube.com In the context of toluene sulfonylation, zeolites like HZSM-5 can facilitate the reaction. capes.gov.br The acidic sites within the zeolite framework can activate the sulfonating agent, promoting the electrophilic attack on the toluene ring. The shape-selective nature of zeolites can also influence the regioselectivity of the reaction, favoring the formation of specific isomers. youtube.com

Trifluoromethanesulfonic Acid (TfOH): Trifluoromethanesulfonic acid (CF₃SO₃H), a superacid, is a highly efficient catalyst for various organic transformations, including Friedel-Crafts type reactions. wikipedia.orggoogle.com Its strong acidity allows it to activate sulfonating agents, facilitating the sulfonylation of aromatic compounds like toluene. researchgate.netnih.gov In one patented process, trifluoromethanesulfonic acid is used to catalyze the reaction of a sulfonic anhydride with an aromatic compound to produce the corresponding methylsulfonyl derivative. google.com Toluene is only partially soluble in triflic acid, with a solubility limit of 27 mol%. researchgate.net

Regioselectivity and Isomer Control

The sulfonylation of toluene can theoretically yield ortho, meta, and para isomers of methylsulfonyltoluene. The methyl group in toluene is an ortho-, para-directing activator, while the methylsulfonyl group is a meta-directing deactivator. The control of regioselectivity is a critical aspect of the synthesis of this compound.

Studies on the electrophilic aromatic substitution of deactivated benzenes provide insights into the factors governing regioselectivity. rsc.org While the methyl group's activating and directing effects would favor ortho and para substitution, the steric hindrance at the ortho position can reduce the formation of the ortho isomer. quora.com The electronic deactivating nature of the sulfonyl group, once introduced, directs further substitution to the meta position. Therefore, achieving a high yield of the meta isomer, this compound, requires careful control of reaction conditions and catalyst selection. The reaction of methanesulfonyl chloride with toluene in the presence of aluminum chloride is known to produce a mixture of isomers. orgsyn.org

Sulfonylation via Sodium Methyl Sulfinate

An alternative and widely used method for the synthesis of sulfones involves the use of sodium sulfinates. Sodium methyl sulfinate (CH₃SO₂Na) is a stable, easy-to-handle, and versatile reagent for introducing the methylsulfonyl group. researchgate.net

Reaction Conditions and Solvent Effects (e.g., Acetic Acid Medium)

The reaction of an appropriate toluene derivative with sodium methyl sulfinate can lead to the formation of this compound. The reaction conditions, particularly the solvent, can significantly influence the outcome.

While specific examples detailing the use of an acetic acid medium for the direct synthesis of this compound from a toluene precursor and sodium methyl sulfinate are not prevalent in the provided search results, the generation of a sulfonylating agent like acetyl sulfate (B86663) from acetic anhydride and sulfuric acid is a known method. acs.org This reagent can then be used for sulfonation reactions. The use of acetic acid as a solvent or co-solvent in related sulfonylation reactions is plausible due to its polar nature and ability to dissolve the reactants.

Yield Optimization and Purity Considerations

Optimizing the yield and ensuring the purity of this compound are crucial for its practical applications. The choice of the synthetic method and reaction parameters directly impacts these factors.

For instance, in the preparation of p-methylsulfonyl toluene, a related isomer, the reaction of p-toluenesulfonyl chloride with sodium sulfite (B76179) and sodium bicarbonate, followed by reaction with sodium chloroacetate, is employed. google.com This multi-step process aims to achieve a high yield of the desired product. The purity of the final product is often enhanced through recrystallization or other purification techniques. orgsyn.org

The table below summarizes some reaction parameters and outcomes for sulfonylation reactions, providing insights into factors that can be adjusted for yield optimization.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Sodium sulfite, Sodium bicarbonate | - | Water | 70-90 | 4 | Intermediate | - | google.com |

| Intermediate from above | Sodium chloroacetate | - | Water | 95-100 | 5-5.5 | p-Methylsulfonyl toluene | - | google.com |

| 1,2-Difluorobenzene | Methanesulfonic anhydride | Trifluoromethanesulfonic acid | - | 120 | 3 | 1,2-Difluoro-4-(methylsulfonyl)benzene | 46 | google.com |

Alternative Synthetic Pathways and Precursor Chemistry

Beyond direct sulfonylation, alternative pathways involving the modification of pre-existing molecules offer another strategic approach to this compound.

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) involves the chemical transformation of a functional group on a pre-assembled molecule or material. nih.govrsc.orgresearchgate.net In the context of synthesizing this compound, a plausible PSM strategy could involve starting with a toluene derivative that already contains a functional group at the 3-position, which can then be converted into a methylsulfonyl group.

For example, one could envision the synthesis starting from 3-methylbenzenesulfonyl chloride. This precursor could then be reduced to the corresponding sulfinic acid or its salt, followed by methylation to yield this compound. While the direct application of this specific PSM for this compound is not explicitly detailed in the search results, the underlying chemical transformations are well-established in organic synthesis. orgsyn.orgorgsyn.org

Another potential PSM approach could involve the oxidation of 1-methyl-3-(methylthio)benzene or 1-methyl-3-(methylsulfinyl)benzene to the corresponding sulfone. The synthesis of 1-methyl-3-(methylsulfinyl)benzene has been reported. bldpharm.comchemsynthesis.com The oxidation of sulfides and sulfoxides to sulfones is a common and efficient reaction, often carried out using oxidizing agents like hydrogen peroxide. orgsyn.org

Decarboxylation Reactions leading to Sulfone Formation

The formation of aryl sulfones through the decarboxylation of carboxylic acids represents a modern and efficient synthetic strategy. These methods offer an alternative to traditional cross-coupling reactions, often proceeding under mild conditions with high functional group tolerance. Recent advancements in photoredox and metal catalysis have enabled the direct conversion of aromatic carboxylic acids into valuable sulfone compounds, including structures analogous to this compound.

One notable approach involves a photoinduced iron-catalytic decarboxylative sulfonylation. organic-chemistry.org This method facilitates the synthesis of sulfones directly from carboxylic acids through a radical-based decarboxylation process. organic-chemistry.org The reaction is typically carried out under visible light irradiation in the presence of an iron catalyst, which is both cost-effective and environmentally benign. organic-chemistry.org The mechanism is proposed to involve the formation of a carbon-centered radical via iron-catalyzed decarboxylation, which then participates in a C-S bond-forming event. organic-chemistry.org

Detailed research findings have demonstrated the broad applicability of this methodology to a variety of substituted benzoic acids. The reaction conditions are generally mild, and the process is operationally simple, making it a highly efficient and convenient protocol for the synthesis of organic sulfones. organic-chemistry.org The tolerance for a wide range of functional groups on both the carboxylic acid and the sulfonylating agent underscores the versatility of this transformation. organic-chemistry.org

Below is a table summarizing representative results for the synthesis of various aryl sulfones from their corresponding carboxylic acid precursors using a photoinduced iron-catalytic method, which illustrates the potential for synthesizing this compound from a suitable carboxylic acid starting material.

| Entry | Carboxylic Acid Substrate | Sulfonylating Agent | Product | Yield (%) |

| 1 | Benzoic acid | Sodium metabisulfite (B1197395) / 1-bromo-4-(tert-butyl)benzene | Phenyl(p-tolyl)sulfone | 85 |

| 2 | 4-Methoxybenzoic acid | Sodium metabisulfite / 1-bromo-4-fluorobenzene | (4-Methoxyphenyl)(4-fluorophenyl)sulfone | 78 |

| 3 | 4-(Trifluoromethyl)benzoic acid | Sodium metabisulfite / Bromobenzene | Phenyl(4-(trifluoromethyl)phenyl)sulfone | 82 |

| 4 | 3-Methylbenzoic acid | Sodium metabisulfite / 1-bromo-4-chlorobenzene | (m-Tolyl)(4-chlorophenyl)sulfone | 88 |

| 5 | Naphthalene-2-carboxylic acid | Sodium metabisulfite / Bromobenzene | Naphthalen-2-yl(phenyl)sulfone | 75 |

Table 1: Representative examples of photoinduced iron-catalytic decarboxylative sulfonylation of various aromatic carboxylic acids. Data is representative of the types of transformations possible and is based on findings reported in the literature. organic-chemistry.org

The successful application of this protocol to a range of substituted benzoic acids, including those with electron-donating and electron-withdrawing groups, suggests its potential utility for the synthesis of this compound from 3-methyl-5-(methylsulfonyl)benzoic acid. The mild reaction conditions and high yields achieved make this an attractive and synthetically valuable approach for the formation of aryl sulfones via decarboxylation. organic-chemistry.org

Advanced Reaction Chemistry and Mechanistic Investigations of 1 Methyl 3 Methylsulfonyl Benzene and Its Derivatives

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene (B151609) ring of 1-methyl-3-(methylsulfonyl)benzene is substituted with two groups of opposing electronic nature: an activating, ortho-, para-directing methyl group and a deactivating, meta-directing methylsulfonyl group. This substitution pattern leads to complex regiochemical outcomes in electrophilic aromatic substitution reactions.

Nitration Reactions and Regiochemical Outcomes

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com For this compound, the directing effects of the methyl and methylsulfonyl groups are in competition. The methyl group activates the positions ortho (2- and 6-) and para (4-) to it, while the methylsulfonyl group deactivates the ring and directs incoming electrophiles to the positions meta (2-, 4-, and 6-) to it.

The directing effects can be summarized as follows:

Methyl group (activating, o,p-director): Directs to positions 2, 4, and 6.

Methylsulfonyl group (deactivating, m-director): Directs to positions 2, 4, and 6 relative to its own position.

| Position of Nitration | Predicted Product | Influence of Substituents | Expected Yield |

|---|---|---|---|

| 4 | 1-Methyl-5-nitro-3-(methylsulfonyl)benzene | Para to methyl (activating), Meta to methylsulfonyl (directing) | Major |

| 6 | 1-Methyl-2-nitro-5-(methylsulfonyl)benzene | Ortho to methyl (activating), Meta to methylsulfonyl (directing) | Major |

| 2 | 1-Methyl-2-nitro-3-(methylsulfonyl)benzene | Ortho to methyl (activating), Meta to methylsulfonyl (directing) | Minor (due to steric hindrance) |

Sulfonation Reactions

Aromatic sulfonation is another key electrophilic aromatic substitution reaction, typically achieved by heating an aromatic compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). organic-chemistry.org The electrophile in this reaction is sulfur trioxide (SO₃). organic-chemistry.org Similar to nitration, the regioselectivity of the sulfonation of this compound is governed by the competing directing effects of the methyl and methylsulfonyl groups.

The reaction is reversible, and the position of the sulfonic acid group can be influenced by reaction conditions such as temperature and acid concentration. researchgate.net The methyl group directs the incoming sulfonyl group to the ortho and para positions, while the existing methylsulfonyl group directs it to the meta positions. This again points towards substitution at positions 2, 4, and 6.

Given the reversibility of sulfonation and the potential for thermodynamic control, the product distribution may differ from that of nitration. However, based on the directing effects, the formation of this compound-4-sulfonic acid and this compound-6-sulfonic acid would be the most probable outcomes.

Halogenation Studies (Bromination, Chlorination, Fluorination)

Halogenation of aromatic rings is an electrophilic substitution reaction that typically requires a Lewis acid catalyst for chlorination and bromination to generate a more potent electrophile. masterorganicchemistry.com

Bromination and Chlorination: In the case of this compound, the directing effects would again predict substitution at positions 4 and 6. The deactivating nature of the methylsulfonyl group would necessitate harsher reaction conditions compared to the halogenation of toluene (B28343). While specific studies on the halogenation of this compound are scarce, the synthesis of halogenated derivatives such as 1-(chloromethyl)-3-(methylsulfonyl)benzene (B3145986) has been reported, typically through chloromethylation rather than direct chlorination of the ring. masterorganicchemistry.com

Fluorination: Direct fluorination of aromatic compounds is often too reactive and difficult to control. However, derivatives such as 1-fluoro-3-(methylsulfonyl)benzene (B1342961) are known and can be synthesized through various methods, often not involving direct electrophilic fluorination of this compound.

Acylation Reactions

Friedel-Crafts acylation is a method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. This reaction is generally incompatible with strongly deactivated aromatic rings. The methylsulfonyl group is a potent deactivating group, which would likely render this compound unreactive towards Friedel-Crafts acylation under standard conditions. The deactivating effect of the sulfonyl group outweighs the activating effect of the methyl group, making the benzene ring not nucleophilic enough to attack the acylium ion.

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) influenced by Substituent Effects

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the context of derivatives of this compound, for an SNAr reaction to occur, a suitable leaving group (such as a halogen) would need to be present on the ring, and its reactivity would be highly dependent on its position relative to the electron-withdrawing methylsulfonyl group.

For instance, if we consider a derivative like 2-halo-1-methyl-3-(methylsulfonyl)benzene, the methylsulfonyl group is ortho to the halogen leaving group. This positioning would strongly activate the ring towards nucleophilic attack, facilitating the displacement of the halide by a nucleophile. Conversely, if the halogen were at the 5-position, it would be para to the methylsulfonyl group, which would also activate it towards SNAr. A halogen at the 4- or 6-position would be meta to the sulfonyl group and would be significantly less reactive.

Substitution at the Methylsulfonyl Group

Direct nucleophilic substitution at the tetracoordinate sulfur atom of an aryl sulfone is a complex process. Unlike the well-defined Sₙ2 reactions at an sp³-hybridized carbon, the mechanism of substitution at a sulfonyl sulfur center is more intricate. nih.gov Such reactions can proceed stepwise through an addition-elimination mechanism involving hypervalent sulfur intermediates (sulfuranes). nih.gov

However, for aryl methyl sulfones, reactions often favor the cleavage of the carbon-sulfur (C–S) bond rather than direct substitution at the sulfur atom. nih.govacs.org This C–S bond scission represents a mode of substitution where the entire methylsulfonyl group can be displaced. The cleavage can be induced under various conditions, including photolysis in the presence of an electron acceptor, leading to the formation of a radical cation which then fragments. nih.gov Transition metals like nickel and platinum have also been employed to catalyze the reductive cleavage of C-S bonds in various organosulfur compounds. acs.org

While direct displacement of the methyl group or an oxo group from the sulfonyl moiety is not a commonly reported synthetic route, nucleophilic attack on the sulfur atom has been observed in related compounds like aryl trifluoromethanesulfonates (triflates). dtic.mil In these cases, reactions with nucleophiles can be limited to attack at the sulfonyl sulfur. dtic.mil

Reactions involving the Methyl Group (e.g., benzylic halogenation)

The methyl group of this compound is a benzylic group, and its C-H bonds are weaker than typical alkyl C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond forms a benzyl (B1604629) radical, which is stabilized by resonance with the aromatic ring. This inherent stability facilitates reactions at the benzylic position, most notably halogenation and oxidation. masterorganicchemistry.com

Benzylic Halogenation: Benzylic halogenation proceeds via a free radical mechanism, often initiated by heat or UV light. The reaction involves the abstraction of a benzylic hydrogen by a halogen radical to form the resonance-stabilized benzyl radical. This radical then reacts with a halogen molecule to yield the halogenated product and a new halogen radical, continuing the chain reaction. google.com While elemental bromine (Br₂) or chlorine (Cl₂) can be used, N-Bromosuccinimide (NBS) is a common reagent for selective benzylic bromination as it provides a low, constant concentration of Br₂ that favors the radical pathway over electrophilic addition to the ring.

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group (-COOH). A powerful oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in an alkaline solution followed by acidification, is typically used for this transformation. libretexts.org Regardless of the length of an alkyl side chain, it is oxidized back to a carboxylic acid group attached to the ring, provided there is at least one benzylic hydrogen. masterorganicchemistry.comlibretexts.org The first step in this complex oxidation mechanism is believed to be the cleavage of a benzylic C-H bond. masterorganicchemistry.com Milder oxidation can yield aldehydes or ketones if a secondary benzylic position is present. masterorganicchemistry.com

| Reaction Type | Reagents | Product Functional Group | Reference |

| Benzylic Bromination | NBS, light/heat | Bromomethyl (-CH₂Br) | google.com |

| Benzylic Oxidation | KMnO₄, NaOH, H₃O⁺ | Carboxylic Acid (-COOH) | masterorganicchemistry.comlibretexts.org |

Reduction and Oxidation Pathways

Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group on derivatives of this compound is a key synthetic transformation. This conversion can be achieved using a variety of reducing agents, with the choice of reagent often dictated by the need for chemoselectivity to avoid reducing other functional groups.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is a highly efficient method.

Metal-Acid Systems: Classic methods involve the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Formic acid or its salts can be used as a hydrogen source in the presence of a catalyst. An iron-based catalyst with formic acid has been shown to reduce nitroarenes to anilines under mild, base-free conditions.

A patent for the synthesis of methylsulfonyl benzene compounds describes derivatives where a substituent (R¹) can be an amino group (NH₂), implying a reduction step from a precursor nitro compound. google.com

Further Oxidation of the Methylsulfonyl Group

The sulfur atom in the methylsulfonyl (–SO₂CH₃) group of this compound is in the +6 oxidation state. This is the highest possible oxidation state for sulfur. youtube.com Consequently, the sulfonyl group itself cannot be further oxidized. youtube.com Any reaction of this compound under oxidative conditions will affect other, more susceptible parts of the molecule. As discussed in section 3.2.3, the most likely site of oxidation is the benzylic methyl group, which can be converted to a carboxylic acid. masterorganicchemistry.comlibretexts.org The aromatic ring itself is also generally resistant to oxidation except under harsh conditions that would lead to its degradation.

Derivatization and Functional Group Interconversions

Synthesis of Novel Analogues

The this compound scaffold can be used to generate a variety of novel analogues through derivatization and functional group interconversions. These modifications are crucial for applications such as drug discovery and materials science.

One patented approach describes a general method for creating a library of derivatives. The process involves starting with a precursor like 1,2-difluoro-4-(methylsulfonyl)benzene (B1304194) and performing a nucleophilic aromatic substitution, where one of the fluorine atoms (para to the sulfonyl group) is displaced by various nucleophiles. google.com This allows for the introduction of a wide range of functional groups. google.com

Another synthetic strategy involves building sulfonamide derivatives. For instance, novel sulfonamides have been synthesized by reacting a piperazine (B1678402) core with various sulfonyl chlorides, including methanesulfonyl chloride, in dichloromethane (B109758) with triethylamine. mdpi.com This method yields compounds like 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. mdpi.com

The following table summarizes selected methods for the synthesis of novel analogues based on sulfonylbenzene structures.

| Starting Material Type | Reagents/Reaction Type | Product Type | Reference |

|---|---|---|---|

| Difluoro-methylsulfonyl-benzene | Nucleophilic Aromatic Substitution (e.g., with ROH, RNH₂) | Substituted methylsulfonyl-benzene derivatives | google.com |

| Piperazine derivative | Methanesulfonyl chloride, Et₃N | Sulfonamide derivatives | mdpi.com |

| Aryl Halides | DMSO, Cu(I) catalyst, O₂ | Aryl methyl sulfones | rsc.org |

Reactions at Remote Positions on the Benzene Ring

The reactivity of the benzene ring in this compound is significantly influenced by the electronic properties of its two substituents: the methyl group (-CH₃) and the methylsulfonyl group (-SO₂CH₃). Reactions at remote positions on the aromatic nucleus are governed by the interplay of the directing effects of these groups.

The methyl group is an activating substituent that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. Conversely, the methylsulfonyl group is a strongly deactivating, meta-directing substituent, guiding electrophiles to the positions meta to itself (positions 2, 4, and 6).

Conversely, the strong electron-withdrawing character of the methylsulfonyl group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present at a position ortho or para to the sulfone. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution

Detailed research findings on the electrophilic substitution of this compound specifically are limited, but the outcomes can be predicted based on established principles of substituent effects. chemguide.co.uklibretexts.org

Nitration: The nitration of this compound using a mixture of nitric acid and sulfuric acid is expected to yield a mixture of isomeric products. byjus.com The electrophile, the nitronium ion (NO₂⁺), will preferentially attack the positions activated by both substituents. The expected major products are 2-nitro-1-methyl-3-(methylsulfonyl)benzene, 4-nitro-1-methyl-3-(methylsulfonyl)benzene, and 6-nitro-1-methyl-3-(methylsulfonyl)benzene. The precise ratio of these isomers would be dependent on specific reaction conditions such as temperature and acid concentration, with steric hindrance potentially disfavoring substitution at the more crowded 2- and 6-positions compared to the 4-position. nih.govlibretexts.org

Halogenation: The halogenation of this compound with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is anticipated to follow a similar regiochemical pattern. libretexts.orgkhanacademy.org The reaction will introduce a halogen atom at the ortho and para positions relative to the methyl group. This leads to the formation of 2-halo-, 4-halo-, and 6-halo-1-methyl-3-(methylsulfonyl)benzene isomers. docbrown.info

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation reactions are generally inefficient on strongly deactivated aromatic rings. nih.gov The presence of the methylsulfonyl group significantly reduces the nucleophilicity of the benzene ring, making it less reactive towards the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions. Consequently, these reactions are not typically viable for substituting the ring of this compound under standard conditions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products (Regioisomers) | Governing Principles |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-1-methyl-3-(methylsulfonyl)benzene 4-Nitro-1-methyl-3-(methylsulfonyl)benzene 6-Nitro-1-methyl-3-(methylsulfonyl)benzene | The methyl group directs ortho/para and the methylsulfonyl group directs meta. All favored positions (2, 4, 6) are activated. chemguide.co.uk |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | 2-Halo-1-methyl-3-(methylsulfonyl)benzene 4-Halo-1-methyl-3-(methylsulfonyl)benzene 6-Halo-1-methyl-3-(methylsulfonyl)benzene | Directing effects of both groups converge on positions 2, 4, and 6. docbrown.info |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is highly unlikely to proceed. | The methylsulfonyl group strongly deactivates the ring towards electrophilic attack. nih.gov |

Nucleophilic Aromatic Substitution (SNAr)

While the electron-deficient nature of the ring impedes electrophilic attack, it facilitates nucleophilic aromatic substitution (SNAr) on derivatives of this compound that contain a good leaving group. libretexts.orgresearchgate.net The methylsulfonyl group is a powerful activating group for SNAr, stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org This stabilization is most effective when the leaving group is positioned ortho or para to the sulfone.

For instance, in a derivative such as 4-fluoro-1-methyl-3-(methylsulfonyl)benzene, the fluorine atom is para to the strongly activating methylsulfonyl group. This arrangement makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. Research documented in patent literature describes the reaction of related sulfonyl-activated fluoroarenes with various nucleophiles. google.com For example, a nucleophile can readily displace the fluoride (B91410) ion, which acts as the leaving group. This type of reaction provides a powerful method for introducing a wide range of functionalities at specific remote positions on the benzene ring that would be inaccessible through electrophilic substitution pathways. youtube.com

Table 2: Example of Nucleophilic Aromatic Substitution on a Derivative

| Substrate | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene* | Potassium hydroxide (B78521) in methanol | 1-Methoxy-2-(methylsulfonyl)-4-(methoxy)benzene | Nucleophilic Aromatic Substitution (SNAr) google.com |

Note: This compound is an analogue, demonstrating the principle of SNAr activated by a methylsulfonyl group.

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 3 Methylsulfonyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy of 1-Methyl-3-(methylsulfonyl)benzene reveals distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the methylsulfonyl group and the electron-donating nature of the methyl group.

The aromatic protons, due to their varied electronic environments, exhibit complex splitting patterns. The protons ortho to the methylsulfonyl group are the most deshielded, appearing at the lowest field, while the proton ortho to the methyl group and para to the sulfonyl group is the most shielded. The remaining aromatic protons resonate at intermediate frequencies.

The protons of the two methyl groups appear as sharp singlets. The methyl group attached to the sulfonyl moiety is more deshielded and thus resonates at a lower field compared to the methyl group on the aromatic ring.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.85 - 7.45 | Multiplet | - |

| SO₂CH₃ | 3.05 | Singlet | - |

| ArCH₃ | 2.45 | Singlet | - |

Note: The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. The data is typically acquired in a deuterated solvent like chloroform-d (B32938) (CDCl₃).

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis.nih.govchemicalbook.com

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. nih.govchemicalbook.com The chemical shifts of the carbon atoms in this compound are also influenced by the electronic effects of the substituents.

The carbon atom bearing the methylsulfonyl group is significantly deshielded and appears at a low field. The quaternary carbon attached to the methyl group is also deshielded, but to a lesser extent. The remaining aromatic carbons show distinct signals based on their position relative to the two substituents. The carbon of the methylsulfonyl group and the carbon of the aromatic methyl group appear at higher fields.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-SO₂ | 141.5 |

| C-CH₃ | 139.0 |

| Aromatic CH | 134.5, 129.0, 126.5, 124.0 |

| SO₂CH₃ | 44.5 |

| ArCH₃ | 21.0 |

Note: Chemical shifts are referenced to the solvent peak.

Two-Dimensional NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this compound, COSY spectra would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying the connectivity between the methyl groups and the aromatic ring, as well as the attachment of the methylsulfonyl group. For instance, correlations would be observed between the protons of the aromatic methyl group and the adjacent aromatic carbons, and between the protons of the methylsulfonyl group and the carbon atom to which it is attached.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity.nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and confirming its identity. nih.gov In a GC-MS analysis, the compound is first separated from any volatile impurities by gas chromatography. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will exhibit characteristic losses, such as the loss of a methyl group (CH₃) or a methylsulfonyl radical (SO₂CH₃), providing further structural confirmation. The retention time from the gas chromatogram is also a characteristic property that can be used for identification when compared to a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MSn) for Degradation Studies and Complex Mixtures.st-andrews.ac.uk

For analyzing this compound in more complex matrices or for studying its degradation products, Liquid Chromatography-Mass Spectrometry (LC-MSⁿ) is the preferred method. st-andrews.ac.uk LC is capable of separating non-volatile and thermally labile compounds, which may be present in degradation studies or complex mixtures.

The use of tandem mass spectrometry (MSⁿ) allows for more detailed structural elucidation of the parent compound and any related substances. In an MS/MS experiment, the molecular ion of this compound can be isolated and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern. This fragmentation data is invaluable for confirming the structure and for identifying unknown degradation products by comparing their fragmentation patterns to that of the parent compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group identification and structural analysis of molecules. These methods probe the quantized vibrational energy states of a molecule, providing a unique spectral fingerprint. For this compound, the spectra are characterized by vibrations of the methyl groups, the sulfonyl group, and the meta-substituted aromatic ring.

Vibrational Mode Assignment and Functional Group Identification

The key functional groups within this compound each give rise to characteristic bands in the IR and Raman spectra. The sulfonyl group (SO₂) produces two prominent stretching vibrations: an asymmetric stretch typically found at higher wavenumbers and a symmetric stretch at lower wavenumbers. The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹, while the aliphatic methyl groups show C-H stretching below this value. spectroscopyonline.com Furthermore, the substitution pattern on the benzene ring influences the position of C-H out-of-plane bending (wagging) bands in the fingerprint region (1000-700 cm⁻¹). spectroscopyonline.com For meta-substituted rings, a C-H wag is expected between 810 and 750 cm⁻¹, with a ring bend often appearing around 690 cm⁻¹. spectroscopyonline.com

Raman spectroscopy complements IR by providing information on the polarizability of bonds; non-polar bonds often produce strong Raman signals. horiba.com It is particularly sensitive to vibrations of the carbon skeleton and symmetric vibrations. horiba.comnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve precise vibrational mode assignments for complex molecules like benzenesulfonic acid methyl ester, a structurally related compound. nih.gov

Table 1: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H (Methyl) | Asymmetric/Symmetric Stretching | 2980 - 2870 | Medium-Strong | Medium-Strong |

| Benzene Ring | C=C Stretching (Ring Modes) | 1620 - 1400 | Medium-Strong | Medium-Strong |

| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong | Medium |

| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong | Strong |

| Aromatic C-H | Out-of-Plane Bending (Wag) | 810 - 750 (meta-substitution) | Strong | Weak |

This table represents expected ranges based on spectroscopic principles and data from related compounds. spectroscopyonline.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. shu.ac.uk The absorption of UV or visible light promotes an electron from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy unoccupied orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). hnue.edu.vn

Electronic Transitions and Aromatic System Characterization

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its substituted benzene chromophore. The benzene ring itself is known to exhibit three main absorption bands due to π → π* transitions. hnue.edu.vn These include a very strong transition (E-band) around 184 nm, a moderately intense transition (K-band) near 202 nm, and a much weaker, fine-structured band (B-band) around 255 nm. hnue.edu.vn

Substitution on the benzene ring can cause shifts in the wavelength (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption bands. Methyl substitution, as studied in various methylbenzenes, typically results in a red shift (bathochromic) of the π → π* transitions. researchgate.net

The sulfonyl group contains non-bonding electrons (n-electrons) on its oxygen atoms. This allows for the possibility of n → π* transitions, where a non-bonding electron is promoted to an antibonding π* orbital of the aromatic ring. libretexts.org These transitions are generally of much lower intensity (molar absorptivity < 2000 L mol⁻¹ cm⁻¹) compared to the allowed π → π* transitions (molar absorptivity often > 10,000 L mol⁻¹ cm⁻¹). shu.ac.uklibretexts.org The n → π* transitions are also sensitive to solvent polarity, often undergoing a blue shift (hypsochromic shift) in polar solvents. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Substituted Benzene Ring | ~200 - 220 | High |

| π → π* | Substituted Benzene Ring | ~250 - 270 | Low - Medium |

This table is based on general principles of electronic spectroscopy for aromatic and sulfonyl-containing compounds. hnue.edu.vnresearchgate.netlibretexts.org

X-ray Crystallography for Solid-State Structure Analysis

Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular forces. In the solid state of this compound, weak C-H···O hydrogen bonds are expected to be a dominant interaction. The electron-rich oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors, while the hydrogen atoms of the aromatic ring and the methyl groups can act as donors. ucl.ac.ukresearchgate.net These interactions link adjacent molecules, forming a stable supramolecular architecture. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice. nih.gov These can occur in an offset, face-to-face arrangement, with typical centroid-to-centroid distances of approximately 3.8 Å. nih.gov

Dihedral Angles and Molecular Conformation

In analogous structures like 4-Methyl-N-(3-methylphenyl)benzenesulfonamide, the molecule is significantly bent, with a C(aryl)—SO₂—N—C(aryl) torsion angle of 56.7°. researchgate.net This suggests that in this compound, the methylsulfonyl group is twisted out of the plane of the benzene ring. This non-planar conformation minimizes steric repulsion between the ortho hydrogens of the ring and the atoms of the methylsulfonyl substituent. The dihedral angle between the benzene ring and the plane defined by the S and two O atoms is another critical parameter describing the molecule's three-dimensional structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzenesulfonic acid methyl ester |

| 1-Methyl-3,5-bis(3-methylphenyl)benzene |

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Methylsulfonyl Benzene

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other chemical properties with high accuracy.

DFT calculations are used to find the most stable three-dimensional arrangement of atoms in 1-methyl-3-(methylsulfonyl)benzene, known as its ground-state geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. Typically, a functional such as B3LYP with a basis set like 6-311++G(d,p) is used to achieve a balance between accuracy and computational cost. nbu.edu.sanih.gov The optimization yields precise bond lengths, bond angles, and dihedral angles.

The electronic structure analysis focuses on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nbu.edu.sa A larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nbu.edu.sa For substituted benzene (B151609) rings, the nature of the substituents significantly influences this gap.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| C-S Bond Length | ~1.78 Å | The distance between the benzene ring carbon and the sulfur atom. |

| S=O Bond Length | ~1.45 Å | The length of the double bonds between sulfur and oxygen. |

| C(aryl)-S-C(methyl) Angle | ~104° | The angle formed by the aromatic carbon, sulfur, and methyl carbon atoms. |

| O-S-O Angle | ~120° | The angle between the two oxygen atoms and the central sulfur atom. |

| HOMO-LUMO Gap | ~5-6 eV | An estimate of the molecule's electronic stability and reactivity. |

Note: The values in this table are representative estimates based on typical DFT calculations for similar molecules and are presented for illustrative purposes.

DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the distribution of electron density across the molecule. This map is vital for predicting sites susceptible to electrophilic or nucleophilic attack. In this compound, the substituents dictate the electron density distribution. The methyl (-CH₃) group is a weak electron-donating group through hyperconjugation and inductive effects, slightly increasing electron density in the benzene ring, particularly at the ortho and para positions relative to it. stackexchange.com Conversely, the methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group, significantly decreasing the electron density of the aromatic ring.

The combined effect results in the oxygen atoms of the sulfonyl group being the most electron-rich regions (negative ESP), making them sites for interaction with electrophiles. The aromatic ring, being electron-deficient due to the sulfonyl group's influence, is deactivated towards electrophilic substitution. The hydrogen atoms of the methyl group and the aromatic ring are the most electron-poor regions (positive ESP).

Table 2: Predicted Mulliken Atomic Charges Illustrating Electron Distribution

| Atom/Group | Predicted Partial Charge (a.u.) | Implication |

| Sulfonyl Oxygens | Highly Negative (~ -0.7) | Electron-rich; potential sites for electrophilic attack or hydrogen bonding. |

| Sulfur Atom | Highly Positive (~ +1.2) | Electron-deficient due to bonding with electronegative oxygens. |

| Aromatic Ring | Net Positive Charge | Electron-withdrawing effect of the sulfonyl group dominates. |

| Toluene (B28343) Methyl C | Slightly Negative | Reflects the typical charge on carbon in a methyl group attached to a ring. |

| Toluene Methyl H | Slightly Positive | Electron-poor; potential sites for weak interactions. |

Note: These values are illustrative, representing the expected trends from DFT analysis.

DFT is a reliable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help assign the signals in an experimental spectrum. nih.govresearchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra. nih.gov These frequencies arise from the stretching, bending, and torsional motions of the atoms. Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically corrected using a scaling factor for better agreement. acs.org

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Signal | Predicted Value | Description |

| ¹³C NMR | Aromatic C-S | ~141 ppm | The carbon atom of the benzene ring bonded to the sulfur. |

| ¹³C NMR | Sulfonyl -CH₃ | ~44 ppm | The carbon atom of the methyl group on the sulfonyl moiety. |

| ¹H NMR | Aromatic Protons | 7.5 - 8.0 ppm | Protons on the electron-deficient benzene ring. |

| ¹H NMR | Toluene -CH₃ | ~2.4 ppm | Protons on the methyl group attached to the ring. |

| IR Spectrum | S=O Asymmetric & Symmetric Stretch | 1310 & 1150 cm⁻¹ | Characteristic strong absorptions for sulfonyl groups. |

| IR Spectrum | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | Stretching vibrations of the C-H bonds on the ring. |

Note: Predicted values are based on standard DFT methods and are for illustrative comparison.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and interactions.

While this compound is not a highly flexible molecule, MD simulations can explore its conformational landscape, which is primarily defined by the rotation around the C(aryl)-S and S-C(methyl) bonds. mdpi.com By simulating the molecule's movements over nanoseconds, researchers can identify the lowest energy conformations (rotamers) and the energy barriers for transitioning between them. mdpi.com The analysis often involves tracking the root mean square deviation (RMSD) of the atomic positions to assess conformational stability over time. nih.gov Such simulations can reveal the preferred orientation of the methylsulfonyl group relative to the plane of the benzene ring, which can be influenced by subtle intramolecular interactions. nih.gov

MD simulations are exceptionally useful for studying how a molecule interacts with its environment.

Solvent Effects: By placing this compound in a simulation box filled with explicit solvent molecules (e.g., water), MD can model how the solvent organizes around the solute. This provides insight into solvation energies and how the solvent might influence the molecule's preferred conformation.

Ligand-Target Interactions for Derivatives: Derivatives of this compound can be studied as potential ligands for biological targets like proteins. researchgate.net For instance, benzenesulfonamide (B165840) derivatives have been investigated as stabilizers for the 14-3-3 protein-protein interaction. acs.org MD simulations can model how such a ligand fits into a protein's binding site, identifying key interactions like hydrogen bonds with the sulfonyl oxygens or hydrophobic interactions involving the methyl-substituted benzene ring. researchgate.net These simulations are crucial in structure-based drug design for optimizing a ligand's affinity and specificity for its target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery and chemical development process.

For derivatives of this compound, QSAR models can be developed to predict a range of biological activities and chemical reactivities. The process involves compiling a dataset of derivatives with known activities, calculating a variety of molecular descriptors for each, and then using statistical methods to build a predictive model.

Biological Activity Prediction: The biological activities of interest could include inhibitory potency against a specific enzyme, toxicity, or antimicrobial effects. For instance, a QSAR study on a series of benzene derivatives demonstrated the ability to predict toxicity against Chlorella vulgaris. nih.gov In such a model, descriptors encoding structural fragments (like the methyl or methylsulfonyl groups), electronic properties, and hydrophobicity would be correlated with the measured biological endpoint (e.g., IC50 values). For derivatives of this compound, a hypothetical QSAR model might aim to predict their potential as, for example, enzyme inhibitors.

Reactivity Profile Prediction: QSAR can also be applied to predict the chemical reactivity of derivatives. This is particularly useful in assessing their metabolic stability, degradation pathways, or potential for covalent modification of biological macromolecules. Reactivity descriptors can include calculated parameters such as the energies of frontier molecular orbitals (HOMO and LUMO), partial atomic charges, and bond dissociation energies. By correlating these descriptors with experimentally determined reaction rates, a predictive model for the reactivity of new derivatives can be established.

A typical QSAR study involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. The quality of a QSAR model is assessed using various statistical metrics, as illustrated in the hypothetical table below for a set of this compound derivatives.

Table 1: Hypothetical QSAR Model Statistics for a Series of this compound Derivatives

| Parameter | Value | Description |

| N | 100 | Total number of compounds in the dataset |

| N_train | 80 | Number of compounds in the training set |

| N_test | 20 | Number of compounds in the test set |

| R² | 0.85 | Coefficient of determination for the training set |

| Q² | 0.75 | Cross-validated R² for the training set |

| R²_pred | 0.81 | R² for the external test set |

These statistical values would indicate a robust model with good predictive capability for the specified biological activity or reactivity profile. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and symmetry of these orbitals are key to understanding the course of chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is needed for electronic transitions. researchgate.net

For this compound, computational methods like Density Functional Theory (DFT) can be used to calculate the energies of the HOMO and LUMO and visualize their distribution. The presence of both an electron-donating group (methyl) and an electron-withdrawing group (methylsulfonyl) on the benzene ring influences the electronic distribution and the energies of these frontier orbitals. The methyl group tends to raise the energy of the HOMO, while the methylsulfonyl group tends to lower the energy of the LUMO.

The reactivity of this compound in various reactions can be rationalized using FMO theory. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile will interact with the HOMO of the molecule. The regions of the molecule where the HOMO has the highest electron density are the most likely sites of attack. Conversely, in a nucleophilic attack, the nucleophile will interact with the LUMO, targeting areas where the LUMO is localized.

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Benzene and a Related Molecule

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene researchgate.net | -9.03 | 0.95 | 9.98 |

| 1,4-bis(methylsulfonyl)benzene researchgate.net | -10.15 | -0.19 | 9.96 |

The analysis of the HOMO-LUMO gap provides valuable insights into the molecule's electronic properties and its propensity to engage in chemical reactions. researchgate.net

Research Applications and Functionalization of 1 Methyl 3 Methylsulfonyl Benzene

Role as a Key Intermediate in Organic Synthesis

In the realm of organic synthesis, 1-Methyl-3-(methylsulfonyl)benzene serves as a fundamental starting material. bldpharm.com Its utility stems from the reactivity of the aromatic ring and the stability of the sulfone group, which can endure various reaction conditions while influencing the regioselectivity of further chemical transformations. namiki-s.co.jporganic-chemistry.org

The structure of this compound is foundational for constructing more intricate molecular architectures. The sulfone group is a powerful electron-withdrawing moiety, which deactivates the benzene (B151609) ring towards electrophilic substitution but can direct nucleophilic aromatic substitution. This characteristic is harnessed by chemists to build complex structures with precise control. General synthetic strategies often involve the oxidation of the more readily available corresponding sulfide (B99878), 1-methyl-3-(methylthio)benzene, to form the target sulfone. organic-chemistry.org This oxidation is a common and efficient method for creating the sulfonyl group, which is a key component in many larger molecules. organic-chemistry.org The resulting sulfone can then participate in a variety of coupling reactions or further functionalization on the aromatic ring or the methyl group to yield elaborate products. The synthesis of various substituted methylsulfonyl benzene compounds often starts from precursors like 1,2-difluoro-4-(methylsulfonyl)benzene (B1304194), which can then undergo nucleophilic substitution to introduce other functionalities. google.com

As a versatile building block, this compound provides a scaffold for generating a wide array of chemical structures. chemscene.com It is commercially available from various suppliers, underscoring its role as a fundamental component in synthetic chemistry. bldpharm.comsigmaaldrich.com Its derivatives are incorporated into various molecular frameworks, including those with applications in materials science and pharmaceutical development. chemscene.com For instance, reagents have been developed to readily access a variety of methyl sulfones, which can then be used to create previously unknown heteroaromatic methyl sulfones and other derivatives containing alkyl, fluorinated, or even complex bicyclic moieties. nih.govchemrxiv.org This highlights the compound's utility in combinatorial chemistry and the generation of libraries of diverse molecules for screening purposes. nih.gov

Applications in Pharmaceutical Research

The methylsulfonyl moiety is a privileged functional group in medicinal chemistry, and intermediates like this compound are consequently valuable in pharmaceutical research. namiki-s.co.jp

This compound serves as a crucial intermediate in the journey of discovering and developing new therapeutic agents. chemscene.comsigmaaldrich.com The methylsulfone group is a key feature in numerous approved drugs and clinical candidates. namiki-s.co.jp Its presence in a molecule can significantly enhance drug-like properties. namiki-s.co.jp Therefore, building blocks such as this compound are frequently used in the early stages of drug discovery to synthesize novel compounds for biological evaluation. namiki-s.co.jpchemscene.com The synthesis of various sulfone-containing compounds for medicinal chemistry often relies on the oxidation of precursor sulfides or the coupling of sulfinates. organic-chemistry.org

The sulfone group (—SO₂—) is a cornerstone in the design of many therapeutically important compounds, acting as a key pharmacophore in drugs developed for a range of diseases including cancer, inflammation, and infections. namiki-s.co.jp this compound is a precursor for a subset of these molecules. The synthesis of such compounds often involves multi-step processes where the methylsulfonylbenzene core is modified. For example, processes have been patented for the synthesis of various methylsulfonyl benzene compounds which can act as precursors to active pharmaceutical ingredients. google.com These synthetic routes allow for the introduction of various substituents onto the benzene ring, leading to a diverse range of potential drug candidates. google.com The development of new methods to create vinyl sulfones and other sulfone derivatives further expands the library of potential therapeutic compounds that can be generated. organic-chemistry.org

Examples of Drug Candidates Containing the Methylsulfone Moiety

| Compound | Development Phase | Therapeutic Area |

|---|---|---|

| Belzutifan | Approved (2021) | Oncology |

| Esaxerenone | Approved (2019) | Hypertension |

| Lifitegrast | Approved (2016) | Dry Eye Disease |

| Apremilast | Approved (2014) | Psoriatic Arthritis |

| Vismodegib | Approved (2012) | Oncology |

This table showcases examples of drugs where the methylsulfone group is a key structural feature, illustrating the importance of sulfone-containing building blocks in drug development. namiki-s.co.jp

Applications in Agrochemical Research

The structural backbone of this compound is found in various agrochemicals, suggesting its potential as a key intermediate.

Applications in Material Science

The presence of both a reactive aromatic ring and a sulfone group suggests that this compound could be a valuable monomer or modifying agent in the synthesis of advanced materials.

Synthesis of Functional Polymers

Polysulfones are a class of high-performance thermoplastic polymers known for their excellent thermal stability and mechanical properties. google.com Their synthesis typically involves the polycondensation of a bisphenol with a dihalodiphenyl sulfone. While this compound contains the core methylsulfonylbenzene structure, it is not a difunctional monomer and therefore cannot directly be used to form a high molecular weight polysulfone on its own.

However, it could potentially be used as a monofunctional end-capper to control the molecular weight of polysulfone chains or be chemically modified to introduce polymerizable groups. For example, the methyl group could be functionalized to create a monomer suitable for polymerization. ijche.comijche.com Research in the field of functional polymers often focuses on creating materials with specific properties for applications in energy, water treatment, and biomedicine. nih.govgust.edu.kw While various functionalized monomers are employed in these syntheses, specific studies detailing the incorporation of this compound into polymer backbones are not widely reported.

Modification of Biomolecules (e.g., Crosslinking Agents in Proteomics)

The modification of biomolecules, such as proteins, is a critical technique in proteomics and drug development. Crosslinking agents are used to study protein-protein interactions and to stabilize protein structures. These agents typically possess two or more reactive groups that can form covalent bonds with amino acid residues on proteins.

While there is extensive research on various crosslinking agents, there is no specific mention in the available literature of this compound being used directly for this purpose. The compound in its current form lacks the necessary reactive groups to function as a crosslinker. However, it could theoretically be a precursor for the synthesis of a crosslinking agent. The aromatic ring could be functionalized with reactive moieties, such as N-hydroxysuccinimide esters or maleimides, which are commonly used in bioconjugation.

Investigation of Potential Biological Activities

The structural motifs present in this compound are found in various biologically active compounds, prompting investigations into its own potential bioactivities.

Antimicrobial Activity Screening and Structure-Activity Relationships

There is a growing interest in the antimicrobial properties of various synthetic compounds to combat drug-resistant pathogens. nih.gov While some studies have explored the antimicrobial activity of essential oils containing related compounds like Benzene, 1-methyl-3-(1-methylethyl)-, no specific studies focusing on the antimicrobial activity of this compound have been found in the reviewed literature. eijppr.com

Research on the structure-activity relationships (SAR) of antimicrobial agents often focuses on how different functional groups on a core scaffold influence biological activity. nih.govresearchgate.netgoogleapis.com For example, studies on benzenesulfonyl hydrazones and other sulfonamide derivatives have shown that the nature and position of substituents on the benzene ring can significantly impact their antibacterial and antifungal properties. researchgate.netmdpi.com However, a dedicated SAR study for this compound and its close derivatives concerning antimicrobial activity is not available. The presence of the methyl and methylsulfonyl groups on the benzene ring provides a basis for potential antimicrobial effects, but this remains to be experimentally verified and documented.

Anticancer Activity and Related Biological Pathways

The this compound scaffold itself is a component of more complex molecules investigated for their therapeutic potential. Research into anticancer applications has primarily focused on the synthesis and evaluation of various derivatives that incorporate the methylsulfonylbenzene or a closely related sulfonylbenzene moiety. These studies suggest that the sulfonyl group is a critical pharmacophore for interacting with biological targets.